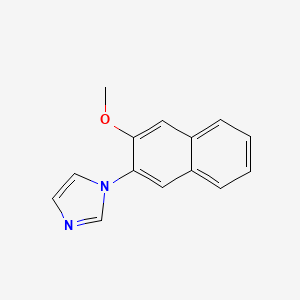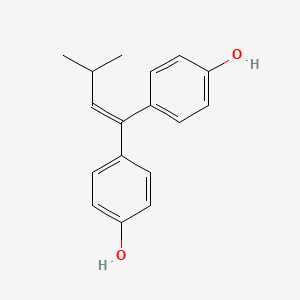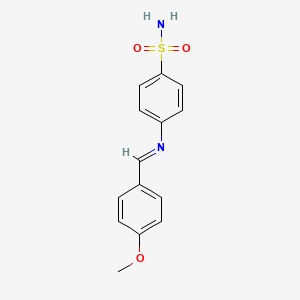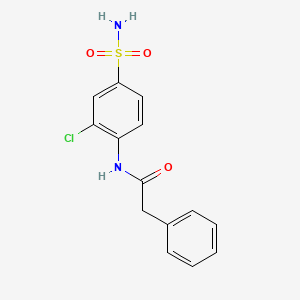
1-(3-methoxynaphthalen-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxynaphthalen-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxynaphthalen-2-yl)-1H-imidazole typically involves the reaction of 3-methoxynaphthalene with imidazole under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxynaphthalen-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), halogenated solvents
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Halogenated imidazole derivatives
Applications De Recherche Scientifique
1-(3-Methoxynaphthalen-2-yl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-methoxynaphthalen-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Methoxynaphthalen-2-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-(3-Methoxynaphthalen-2-yl)ethanol: This compound has a similar naphthalene structure but differs in the functional group attached to the naphthalene ring.
2-Amino-4-(3-methoxynaphthalen-2-yl)-6-phenyl-4H-pyran-3-carbonitrile: This compound contains a naphthalene ring with additional functional groups, making it structurally more complex.
1-(3-Methoxynaphthalen-2-yl)prop-2-en-1-amine: This compound features a prop-2-en-1-amine group attached to the naphthalene ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the methoxy-naphthalene and imidazole rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
674309-81-0 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1-(3-methoxynaphthalen-2-yl)imidazole |
InChI |
InChI=1S/C14H12N2O/c1-17-14-9-12-5-3-2-4-11(12)8-13(14)16-7-6-15-10-16/h2-10H,1H3 |
Clé InChI |
HDJQGQGNKJFUSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC=CC=C2C=C1N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-{[(6,8-Disulfonaphthalen-2-yl)amino]methyl}-3,4,5-trihydroxybenzoyl)oxy]-4,5-dihydroxybenzoic acid](/img/structure/B3063417.png)


![4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide](/img/structure/B3063445.png)



![1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline](/img/structure/B3063480.png)
![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)
![1-Naphthalenecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B3063491.png)

